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molecular formula C5H6N2OS B147627 Thiophene-2-carbohydrazide CAS No. 2361-27-5

Thiophene-2-carbohydrazide

Cat. No. B147627
M. Wt: 142.18 g/mol
InChI Key: SOGBOGBTIKMGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456200B2

Procedure details

To a slurry of thiophene-2-carboxylic acid hydrazide (866 mg, 6.09 mmol) in iPrOH (25 ml) was added isothiocyanato-cyclopropane (602 mg, 6.08 mmol). The mixture was stirred at 70° C. for 72 h and then cooled to room temperature. The white precipitate was filtered off and suspended in a MeOH:H2O (9:1, 40 ml) together with aq. NaOH (2%, 5 ml). The reaction mixture was stirred at 70° C. overnight and then cooled to room temperature. The pH was adjusted to around 4 with aq. HCl (1N). The formed white precipitate was filtered off, washed with water and dried under vacuum (829 mg, 61%). 1H NMR (CD3OD), δ (ppm): 7.67 (dd, 1H), 7.63 (dd, 1H), 7.17 (dd, 1H), 3.15 (m, 1H), 1.14 (m, 2H), 0.86 (m, 2H).
Quantity
866 mg
Type
reactant
Reaction Step One
Quantity
602 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([NH:8][NH2:9])=O.[N:10]([CH:13]1[CH2:15][CH2:14]1)=[C:11]=[S:12]>CC(O)C>[CH:13]1([N:10]2[C:6]([C:2]3[S:1][CH:5]=[CH:4][CH:3]=3)=[N:8][NH:9][C:11]2=[S:12])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
866 mg
Type
reactant
Smiles
S1C(=CC=C1)C(=O)NN
Name
Quantity
602 mg
Type
reactant
Smiles
N(=C=S)C1CC1
Name
Quantity
25 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered off
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 70° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The formed white precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum (829 mg, 61%)

Outcomes

Product
Details
Reaction Time
72 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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